Manganese pyrophosphate
Description
Properties
CAS No. |
127947-97-1 |
|---|---|
Molecular Formula |
C24H48O24 |
Origin of Product |
United States |
Advanced Synthesis and Preparation Methodologies
Solid-State Reaction Techniques for Crystalline Phase Generation
Solid-state synthesis, often referred to as the ceramic method, involves the reaction of solid precursors at elevated temperatures to produce the desired crystalline phase. This approach is fundamental in materials science for producing a wide range of inorganic compounds, including manganese pyrophosphate.
High-temperature solid-state reactions are a conventional and widely used route for synthesizing crystalline this compound. This method typically involves intimately mixing powdered precursors and heating them at high temperatures for extended periods to allow for diffusion and reaction in the solid state. The final product's characteristics are highly dependent on parameters such as calcination temperature, duration, and the nature of the precursors.
One effective method involves using manganese nitrate (B79036) hydrate (B1144303) and phosphoric acid as precursors. In a specific example, these starting materials were combined with nitric acid and subsequently calcined at 800°C to yield polyhedral Mn₂P₂O₇ particles with a crystallite size of approximately 31 nm. researchgate.net Another common approach utilizes precursors like manganese oxide and ammonium (B1175870) phosphate (B84403), which are mixed and heated. The final product is obtained after an annealing (calcination) step at temperatures ranging from 500°C to 900°C in an inert atmosphere. evitachem.com
Table 1: Parameters for High-Temperature Solid-State Synthesis of Mn₂P₂O₇
| Precursor 1 | Precursor 2 | Additive | Calcination Temperature (°C) | Resulting Product/Morphology |
|---|---|---|---|---|
| Manganese Nitrate Hydrate | Phosphoric Acid | Nitric Acid | 800 | Polyhedral Nanoparticles |
| Manganese Oxide | Ammonium Phosphate | None | 500 - 900 | Crystalline Powder |
While high temperatures are common for solid-state reactions, low-temperature or "soft" solid-state synthesis routes are being explored to produce nanomaterials with unique properties, often under more energy-efficient conditions. These methods can yield materials with higher surface areas and different morphologies compared to their high-temperature counterparts.
Although less common for this compound itself, the principles are demonstrated in the synthesis of related manganese phosphate compounds. For instance, a layered nanocrystalline sodium manganese phosphate (NaMnPO₄·3H₂O) was successfully synthesized via a low-heating solid-state reaction at just 70°C for 3 hours. The process used manganese sulfate (B86663) monohydrate (MnSO₄·H₂O) and trisodium (B8492382) phosphate dodecahydrate (Na₃PO₄·12H₂O) as the raw materials. This approach highlights the potential for producing manganese-based phosphate materials through low-energy pathways, which could be adapted for pyrophosphate synthesis.
The choice of precursors and the precise control of their stoichiometric ratios are paramount in solid-state synthesis to ensure the formation of a pure, single-phase product. evitachem.com The reactivity of the precursors significantly influences the reaction kinetics and the required synthesis temperature. Common manganese sources include manganese oxides, carbonates, or nitrates, while phosphate sources often include various ammonium or sodium phosphates and phosphoric acid. evitachem.com
The selection of precursors dictates the reaction pathway and can prevent the formation of undesired, stable intermediate compounds that might hinder the synthesis of the target material. For complex materials, computational algorithms have been developed to automate and optimize the selection of precursors. These tools analyze the thermodynamics of potential reaction pathways to identify precursor sets that have a strong driving force to form the desired product while avoiding unfavorable intermediates. This advanced approach moves beyond trial-and-error, enabling a more rational design of solid-state synthesis experiments.
Solution-Based Precipitation and Crystallization Processes
Solution-based methods offer excellent control over particle size, morphology, and homogeneity at often lower temperatures than solid-state reactions. These techniques involve the precipitation of the desired compound from a solution containing the constituent ions.
Hydrothermal and solvothermal synthesis are powerful solution-based techniques that utilize elevated temperature and pressure in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents to crystallize materials. These methods are particularly effective for producing well-defined, crystalline nanoparticles.
This compound nanoparticles have been successfully prepared via a hydrothermal route, which is then followed by a heat treatment step. researchgate.networldscientific.com In one process, Mn₂P₂O₇ nanoparticles were synthesized hydrothermally without the use of any templates or surfactants, followed by calcination at 700°C. worldscientific.com Another variation, a hydrothermal-microwave method, used sodium dihydrogen phosphate (Na₂HPO₄) and manganese sulfate (MnSO₄) in deionized water, followed by calcination at 500°C for 5 hours. researchgate.net The microwave power and heating time were found to directly influence the resulting particle size and morphology. researchgate.net
Solvothermal synthesis offers further control by changing the solvent. Mn₂P₂O₇ has been synthesized using manganese metal powder and phosphorus pentasulfide (P₂S₅) in an ethylene (B1197577) glycol medium at temperatures between 190–220°C. researchgate.net This method produced flower-like microspheres composed of nanoplatelets, demonstrating the ability of solvothermal routes to generate complex hierarchical structures. researchgate.net
Table 2: Parameters for Hydrothermal and Solvothermal Synthesis of Mn₂P₂O₇
| Method | Precursor 1 | Precursor 2 | Solvent | Temperature (°C) | Post-Treatment | Resulting Morphology |
|---|---|---|---|---|---|---|
| Hydrothermal | (Not Specified) | (Not Specified) | Water | (Not Specified) | Calcination at 700°C | Nanoparticles |
| Hydrothermal-Microwave | Na₂HPO₄ | MnSO₄ | Water | (Not Specified) | Calcination at 500°C | Nanoparticles |
| Solvothermal | Mn metal powder | P₂S₅ | Ethylene Glycol | 190 - 220 | None | Flower-like Microspheres |
Controlled precipitation, or co-precipitation, is a versatile and scalable method for synthesizing inorganic powders. It involves dissolving soluble salts containing the desired cations and anions in a solvent and then inducing precipitation by changing conditions such as pH, temperature, or concentration. The morphology and size of the resulting particles can be regulated by carefully controlling these parameters and by using additives such as surfactants or stabilizing agents.
Wet co-precipitation is a common technique for producing this compound. evitachem.com The process involves mixing solutions of manganese salts and phosphates under controlled conditions to precipitate the final product. evitachem.com To achieve precise control over particle size and morphology, stabilizing agents can be introduced. For example, polyvinylpyrrolidone (B124986) has been used as a stabilizing agent in a preparation method that ultimately yields Mn₂P₂O₇ after an annealing step. evitachem.com This level of control is crucial as it allows for the tailoring of material properties for specific applications, such as enhancing electrochemical performance in battery materials. evitachem.com The formation of manganese phosphate crystals from aqueous solutions is also influenced by pH, with different phases precipitating under varying conditions. mdpi.com
Influence of Reaction Environment on Crystal Growth and Nucleation
The formation of this compound crystals is a complex process governed by the principles of nucleation and crystal growth, which are highly sensitive to the surrounding reaction environment. Nucleation, the initial formation of a stable crystalline seed, is driven by supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility. mdpi.comacs.org The rate of nucleation is negligible until a critical level of supersaturation is reached, after which it increases exponentially. The total free energy change for nucleation is a sum of the energy released from forming the bulk crystal and the energy required to create a new surface. acs.orgsarahlambart.com A critical radius exists where the energy required for further growth begins to decrease, allowing the crystal to grow spontaneously. sarahlambart.com
Several environmental factors can be manipulated to control the nucleation and subsequent growth of this compound crystals:
pH : The pH of the nutrient solution is a critical factor. For instance, in the formation of manganese phosphate crystals on plant roots, the pH of the solution was observed to increase to approximately 5.6 before crystals appeared. nih.gov This suggests that a specific pH range is necessary to facilitate the precipitation and crystallization process.
Temperature : Temperature influences reaction kinetics, with reactions generally proceeding faster at higher temperatures. sarahlambart.com It can affect the solubility of precursors and the diffusion rates of ions in the solution, thereby impacting both nucleation and growth rates. mdpi.com
Precursor Concentration : The concentration of manganese and pyrophosphate ions directly affects the level of supersaturation. acs.org Higher supersaturation levels generally lead to a higher nucleation rate, which can result in the formation of smaller crystals.
Presence of Ligands and Additives : The presence of other ions or molecules can significantly influence crystal formation. For example, pyrophosphate itself can act as a chelating agent for Mn(III), influencing the formation of soluble manganese complexes and affecting the availability of manganese for crystallization. researchgate.netnih.gov The presence of foreign surfaces or substrates can also lower the interfacial energy, making nucleation more favorable. mcgill.ca
By carefully controlling these environmental parameters, it is possible to tailor the size, morphology, and crystallinity of this compound for specific applications.
| Parameter | Influence on Crystal Growth and Nucleation |
| pH | Affects the solubility of precursors and the surface charge of growing crystals. A specific pH range may be optimal for nucleation. nih.gov |
| Temperature | Influences reaction kinetics and diffusion rates. Higher temperatures generally increase the rate of crystal growth. sarahlambart.com |
| Supersaturation | The primary driving force for nucleation. Higher supersaturation leads to a higher nucleation rate, often resulting in smaller crystals. acs.org |
| Additives/Ligands | Can act as chelating agents, modifying the availability of ions, or as templates, directing the growth of crystals. researchgate.netnih.gov |
Green Chemistry and Biomimetic Synthesis Approaches
Template-Assisted Biomineralization for Hybrid Material Fabrication
Biomineralization, the process by which living organisms produce minerals, offers a powerful and environmentally friendly approach to synthesizing advanced materials. rsc.org This has inspired the use of biological macromolecules as templates to guide the formation of inorganic materials with controlled structures and morphologies. rsc.org In the context of manganese phosphates, collagen has been successfully employed as a biotemplate to create intricate, flower-like nanostructures. nih.govrsc.orgresearchgate.net
In this process, collagen plays a dual role. Firstly, it induces the nucleation of manganese phosphate nanoparticles, acting as a scaffold for their initial formation. nih.govrsc.orgresearchgate.net Secondly, it serves as a "glue," holding the newly formed nanoparticles together and guiding their self-assembly into hierarchical structures. nih.govrsc.org The unique triple helix structure and amino acid sequence of collagen are thought to be crucial for its ability to template the growth of these hybrid materials. rsc.orgresearchgate.net This template-assisted biomineralization approach is not only facile and green but also allows for the fabrication of manganese phosphate-based functional materials with large surface areas and unique properties. nih.govrsc.orgsemanticscholar.org
| Biopolymer Template | Resulting Morphology | Key Role of Template | Reference |
| Collagen | Nanoflowers with branched petals | Induces nucleation and acts as a scaffold and adhesive for self-assembly. | nih.govrsc.orgresearchgate.net |
Environmentally Benign Synthesis Strategies
Green synthesis methods aim to produce materials in an eco-friendly and cost-effective manner, often utilizing natural products as reducing and stabilizing agents. japsonline.comekb.eg For the synthesis of manganese-based nanoparticles, various plant extracts have been explored. nih.govmdpi.com For example, lemon extract has been used as a reducing agent and turmeric curcumin (B1669340) as a stabilizing agent in the synthesis of manganese nanoparticles from manganese acetate (B1210297). japsonline.com Similarly, olive leaf extract has been used as a stabilizing agent in the green synthesis of Mn3O4 nanoparticles. ekb.eg
These methods offer several advantages over conventional chemical and physical synthesis routes:
Reduced Environmental Impact : They avoid the use of harsh chemicals and organic solvents, minimizing the generation of hazardous waste.
Cost-Effectiveness : The use of readily available natural products as precursors and reagents can significantly reduce production costs. japsonline.com
Simplicity and Efficiency : Green synthesis routes are often simpler and can be carried out under milder reaction conditions, such as at room temperature. ekb.eg
The resulting nanoparticles can be characterized using various techniques, including UV-Vis and FT-IR spectroscopy, to confirm their formation and properties. japsonline.com
| Natural Product | Role in Synthesis | Precursor | Reference |
| Lemon Extract | Reducing Agent | Manganese Acetate | japsonline.com |
| Turmeric Curcumin | Stabilizing Agent | Manganese Acetate | japsonline.com |
| Olive Leaf Extract | Stabilizing Agent | Manganese Dichloride Tetrahydrate | ekb.eg |
| Abutilon indicum Leaf Extract | Reducing and Capping Agent | Not specified | mdpi.com |
Synthesis of Substituted and Doped this compound Analogs
Cationic Substitution Methodologies (e.g., Fe, Li, Na)
Cationic substitution is a widely used strategy to modify the properties of this compound and related phosphate-based materials. researchgate.net This involves replacing a portion of the manganese ions in the crystal lattice with other cations, such as iron (Fe), lithium (Li), or sodium (Na). The goal of such substitutions is often to enhance the electrochemical performance of the material, for example, by improving its ionic conductivity, structural stability, or voltage profile. mdpi.comnih.gov
Several synthesis methods can be employed for cationic substitution, including:
Sol-Gel Processes : This method allows for intimate mixing of the precursor materials at the atomic level, leading to a homogeneous distribution of the substituting ions. mdpi.com
Solid-State Reaction : This involves heating a mixture of the solid precursors to high temperatures to induce a reaction and the formation of the desired substituted compound.
Hydrothermal Synthesis : This technique utilizes high-pressure and high-temperature aqueous solutions to crystallize the substituted material.
The substitution of Fe for Mn in lithium manganese phosphate (LiMnPO4) has been shown to reduce Jahn-Teller distortion, stabilize the crystal structure, and improve the material's rate performance and cycle stability. mdpi.com Similarly, the substitution of Mn in sodium iron phosphate (NaFePO4) can broaden the ion-transport channels and enhance structural stability during charging and discharging. nih.gov
| Substituting Cation | Host Material | Effect of Substitution | Synthesis Method | Reference |
| Iron (Fe) | LiMnPO4 | Reduces Jahn-Teller distortion, stabilizes crystal structure, improves electrochemical performance. | Sol-Gel | mdpi.com |
| Manganese (Mn) | NaFePO4 | Broadens ion-transport channels, improves structural stability. | Not specified | nih.gov |
| Magnesium (Mg) | LiMn0.6Fe0.4PO4 | Reduces lattice volume, improves rate discharge performance. | Solid-Phase | researchgate.net |
| Strontium (Sr) | Calcium Phosphate | Can be incorporated into the hydroxyapatite (B223615) lattice in the presence of Mn. | Not specified | mdpi.com |
Anionic Doping Strategies and Their Impact on Material Formation
In addition to cationic substitution, anionic doping is another effective strategy for tuning the properties of this compound and related materials. mdpi.comresearchgate.net This involves introducing anions, such as fluoride (B91410) (F-) or phosphate (PO4)3-, into the crystal lattice. Anionic doping can have a significant impact on the material's electronic structure, conductivity, and stability. ucl.ac.uk
For instance, doping with fluorine in sodium manganese chromium phosphate has been shown to:
Enhance Electronic Conductivity : The introduction of fluorine can significantly reduce the band gap of the material, leading to improved electronic conductivity. ucl.ac.uk
Phosphate groups have also been used as dopants in lithium manganese oxide (LMO). mdpi.com This can weaken the manganese-oxygen bond and significantly increase the lithium diffusion coefficient, leading to improved electrochemical performance. mdpi.com Anionic doping strategies offer a versatile approach to fundamentally modify the properties of manganese-based phosphate materials for various applications.
| Dopant Anion | Host Material | Impact on Material Properties | Reference |
| Fluorine (F-) | Na4MnCr(PO4)3 | Enhances electronic conductivity, improves structural stability by suppressing Mn dissolution. | ucl.ac.uk |
| Phosphate (PO4)3- | LiMn2O4 | Weakens the Mn-O bond, increases the lithium diffusion coefficient. | mdpi.com |
Advanced Structural Elucidation and Spectroscopic Characterization
Spectroscopic Analysis Techniques
UV-Visible Spectroscopy for Electronic Transitions and Oxidation State Characterization
UV-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic properties of manganese pyrophosphate (Mn₂P₂O₇). The technique probes the electronic transitions between molecular orbitals, providing insights into the coordination environment and oxidation state of the manganese ions.
Studies on this compound have shown that it typically exhibits weak absorption in the visible light region researchgate.net. The UV-Vis-NIR (Near-Infrared) spectrum of nanocrystalline Mn₂P₂O₇ has been used to confirm the octahedral coordination of the Mn²⁺ ions within the crystal structure researchgate.net. The absorption bands observed in the spectrum are attributed to d-d electronic transitions of the Mn²⁺ ions, which are characteristically weak due to being Laporte-forbidden.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements within the top 1–10 nm of a material's surface thermofisher.comthermofisher.com. For manganese compounds, XPS is particularly powerful due to manganese's ability to exist in multiple oxidation states (e.g., +2, +3, +4) xpsfitting.comnih.gov. Analysis of the Mn 2p, Mn 3s, and Mn 3p core level spectra provides detailed information about the electronic state of manganese in this compound.
The Mn 2p spectrum consists of two spin-orbit components, Mn 2p₃/₂ and Mn 2p₁/₂, which are sensitive to the chemical environment thermofisher.com. In this compound, the binding energy of the Mn 2p₃/₂ peak is a primary indicator of the manganese oxidation state. Deconvoluted XPS spectra have identified peaks corresponding to different manganese oxidation states. For instance, peaks around 640.5 eV are indicative of Mn²⁺, while peaks near 642.8 eV suggest the presence of Mn⁴⁺ researchgate.net. The presence of satellite features can also help distinguish between different oxidation states; for example, MnO (Mn²⁺) exhibits a satellite feature at approximately 647 eV that is absent for Mn₂O₃ (Mn³⁺) and MnO₂ (Mn⁴⁺) thermofisher.com.
Another diagnostic tool within XPS is the analysis of the Mn 3s multiplet splitting. The separation in energy (ΔE) between the two components of the Mn 3s peak is characteristic of the oxidation state. This splitting arises from the coupling of the non-ionized 3s electron with the 3d valence-band electrons thermofisher.com. The magnitude of this splitting has been shown to be a reliable indicator: for MnO (Mn²⁺), ΔE is approximately 6.0 eV, while for Mn₂O₃ (Mn³⁺) it is ≥ 5.3 eV, and for MnO₂ (Mn⁴⁺) it is 4.7 eV thermofisher.com. The analysis of the Mn 3p photo-line shape and position also provides a feasible method for determining the oxidation state of manganese in complex samples nih.gov.
Studies on this compound have utilized XPS to confirm the presence and oxidation state of its constituent elements. The analysis of the P 2p spectrum typically shows peaks corresponding to the pyrophosphate group (P₂O₇)⁴⁻.
Table 1: Representative XPS Binding Energies for Manganese Oxidation States
| Spectral Region | Oxidation State | Approximate Binding Energy (eV) | Reference |
| Mn 2p₃/₂ | Mn²⁺ | ~640.5 - 642.2 | researchgate.netrsc.org |
| Mn 2p₃/₂ | Mn³⁺ | ~641.7 - 643.0 | xpsfitting.com |
| Mn 2p₃/₂ | Mn⁴⁺ | ~642.4 - 644.0 | xpsfitting.comresearchgate.net |
| Mn 3s Splitting (ΔE) | Mn²⁺ | ~5.8 - 6.0 eV | thermofisher.com |
| Mn 3s Splitting (ΔE) | Mn³⁺ | ~4.5 - 5.3 eV | thermofisher.com |
| Mn 3s Splitting (ΔE) | Mn⁴⁺ | ~4.5 - 4.7 eV | thermofisher.com |
Nuclear Magnetic Resonance (NMR) Studies for Local Atomic Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environments of specific nuclei. For this compound, ³¹P NMR is particularly informative for characterizing the phosphate (B84403) groups. The ³¹P nucleus has a spin of 1/2 and a 100% natural abundance, making it a sensitive nucleus for NMR studies wikipedia.org.
³¹P NMR spectra yield sharp lines and cover a wide chemical shift range, which allows for the differentiation of phosphorus atoms in various chemical environments huji.ac.il. In solid-state ³¹P MAS (Magic Angle Spinning) NMR, the chemical shift provides information about the local structure and bonding of the pyrophosphate (P₂O₇)⁴⁻ units. For pyrophosphate compounds, ³¹P NMR signals typically appear at approximately -4 ppm researchgate.net. The line shape in static ³¹P NMR spectra of phosphate glasses can be explained by the distribution of the principal axes of the chemical shift tensor nih.gov.
While specific ³¹P NMR studies focused exclusively on pure this compound are limited, related research provides valuable insights. For example, ³¹P NMR studies on pyruvate (B1213749) decarboxylase, which contains thiamine (B1217682) pyrophosphate (TPP) and Mg²⁺, have used Mn²⁺ as a paramagnetic probe. These studies revealed that the pyrophosphate moiety of TPP is not accessible to the external Mn²⁺, confirming the formation of a Mg-P complex nih.gov. This demonstrates the utility of combining NMR with paramagnetic ions like Mn²⁺ to probe accessibility and binding in complex systems.
X-ray Absorption Near-Edge Structure (XANES) for Local Electronic and Structural Information
X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a highly sensitive technique for determining the local electronic and geometric structure of a specific element within a material uu.nlgeoscienceworld.org. For this compound, Mn K-edge XANES provides detailed information on the oxidation state and coordination environment of the manganese atoms anl.gov.
The XANES spectrum is characterized by several features. The position of the absorption edge shifts to higher energies as the oxidation state of the manganese ion increases anl.govyoutube.com. This energy shift is a robust indicator of the average manganese valence in a sample. For instance, the Mn K-edge for Mn³⁺ is shifted to a higher energy compared to Mn²⁺ uu.nl.
The pre-edge region of the Mn K-edge spectrum is particularly informative about the coordination geometry. The intensity and shape of the pre-edge peak are related to the symmetry of the Mn site. A single, weak pre-edge peak around 6542 eV is characteristic of Mn atoms in an environment without a center of inversion, such as a distorted octahedron conicet.gov.ar. In contrast, tetrahedrally coordinated Mn exhibits a much more intense pre-edge peak due to the increased p-d orbital mixing allowed in a non-centrosymmetric environment youtube.com. The analysis of the main absorption feature, which arises from 1s to 4p dipole transitions, also provides information on the local atomic and electronic structure researchgate.net.
By comparing the XANES spectra of this compound with those of standard manganese compounds with known oxidation states and coordination geometries (e.g., MnO, Mn₂O₃, MnO₂), a quantitative determination of the manganese speciation can be achieved anl.govconicet.gov.ar. This comparative analysis allows for the elucidation of the local electronic and structural details of manganese within the pyrophosphate framework.
Table 2: Key Features in Mn K-edge XANES and Their Interpretation
| Spectral Feature | Interpretation |
| Edge Position | Shifts to higher energy with increasing oxidation state (e.g., Mn²⁺ < Mn³⁺ < Mn⁴⁺). |
| Pre-edge Peak Intensity | Weak intensity suggests a centrosymmetric or near-centrosymmetric environment like octahedral coordination. Strong intensity suggests a non-centrosymmetric environment like tetrahedral coordination. |
| Pre-edge Peak Shape/Splitting | Provides detailed information on the local symmetry and electronic structure of the Mn site. |
| Main Edge Features (XANES oscillations) | Reflects the local atomic arrangement and bonding environment around the absorbing Mn atom. |
Microscopic and Morphological Characterization
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Analysis
Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology, particle shape, and size distribution of materials. In the study of this compound, SEM has revealed a variety of microstructures depending on the synthesis method.
Synthesized this compound often appears as polyhedral grains and agglomerates researchgate.net. These agglomerates can be composed of nanoparticles with a distribution of sizes, for example, smaller particles in the range of 100-200 nm and larger particles ranging from over 200 nm to 500 nm researchgate.net. In some preparations, the crystallite size, determined from X-ray line broadening, has been found to be around 31±13 nm researchgate.net.
Other studies have reported different morphologies, such as plate-like particles of micrometric sizes nih.gov. The morphology can be influenced by factors like the annealing temperature during synthesis. For example, Mn-doped calcium pyrophosphate polymorphs have shown morphological features varying from porous plate-like particles to sintered monoliths of undefined shape depending on the preparation temperature nih.gov. The use of automated particle size analysis methods for SEM images allows for high-throughput and quantitative extraction of particle size and distribution information mdpi.com.
Table 3: Summary of Morphological and Particle Size Data for this compound from SEM
| Synthesis/Sample Condition | Observed Morphology | Particle/Crystallite Size | Reference |
| Calcination at 800°C | Polyhedral grains and agglomerates | 100-200 nm and >200-500 nm nanoparticles | researchgate.net |
| Calcination at 800°C | Nanocrystalline | 31±13 nm (crystallite size) | researchgate.net |
| Mn-doped CPP (γ-phase) | Plate-like particles | Micrometric sizes | nih.gov |
Transmission Electron Microscopy (TEM) for Nanostructure and Crystalline Defects
Transmission Electron Microscopy (TEM) is an indispensable tool for the high-resolution characterization of nanomaterials, providing detailed information about their internal structure, crystallinity, and the presence of defects at the nanoscale utexas.eduuky.edu. While specific, in-depth TEM studies focusing solely on this compound are not widely available, the application of TEM to related manganese-based nanostructures highlights its potential for elucidating key structural features.
TEM analysis allows for the direct visualization of the size, shape, and arrangement of nanoparticles. For manganese-based compounds, TEM has been used to observe various nanostructures, including nanosize octahedra and nanosheets with highly ordered channel-like morphologies researchgate.net. In the context of this compound, TEM would be instrumental in confirming the nanocrystalline nature suggested by other techniques like XRD and SEM. It could provide direct imaging of the individual nanocrystals within the larger agglomerates observed by SEM, offering a more precise determination of their size distribution and shape.
Furthermore, High-Resolution TEM (HR-TEM) can reveal the crystal lattice fringes of the material, allowing for the identification of the crystal structure and the detection of crystalline defects such as dislocations, stacking faults, and grain boundaries. The study of such defects is crucial as they can significantly influence the material's physical and chemical properties. For instance, in situ TEM allows for the real-time observation of structural transformations induced by stimuli such as heating, which has been used to study phase transitions in manganese oxide nanosheets uu.nl. Such investigations on this compound could provide fundamental insights into its thermal stability and phase behavior.
Atomic Force Microscopy (AFM) for Surface Roughness and Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information and quantitative data on surface roughness at the nanoscale. spectraresearch.com Unlike optical or electron-based microscopy methods, AFM operates by scanning a sharp physical probe over a sample surface, allowing for direct and accurate measurement of surface features in the x, y, and z axes with sub-nanometer vertical resolution. nih.gov This makes it an invaluable tool for characterizing the surface morphology of thin films and coatings, such as those made from manganese phosphates.
In the study of manganese phosphate coatings, AFM is employed to quantify critical surface parameters that govern the material's performance. The most common parameters include the arithmetical mean roughness (Ra) and the root mean square (RMS) roughness (Rq). chalcogen.ro Ra represents the average deviation of the profile from a mean line, while Rq provides the standard deviation of the height distribution, making it more sensitive to large peaks or valleys on the surface. chalcogen.ro These measurements provide deep insights into the texture, uniformity, and crystalline structure of the coating.
Detailed research into manganese phosphate coatings on carbon steel substrates has utilized AFM to establish a direct correlation between the substrate's initial surface topography and the final characteristics of the phosphate layer. nih.govresearchgate.net In one such study, AISI 1045 carbon steel specimens were polished with silicon carbide (SiC) papers of varying grit sizes (#80, #400, #800, and #2000) to create distinct levels of surface roughness. researchgate.net AFM was then used to measure the Ra value of both the prepared steel substrates and the subsequent manganese phosphate coatings formed upon them. nih.govresearchgate.net
The investigation revealed a significant relationship between the substrate's roughness and the resulting crystal size of the manganese phosphate coating. nih.govresearchgate.net Three-dimensional AFM micrographs showed that as the surface roughness of the carbon steel substrate decreased (i.e., the surface became smoother), the crystal size of the manganese phosphate coating increased. researchgate.net This indicates that the initial surface condition is a critical parameter for controlling the nucleation and growth of the coating, which in turn affects its tribological and electrochemical properties. nih.gov
The quantitative data obtained from the AFM analysis in this research is summarized in the tables below.
Table 1: AFM Measurement of Surface Roughness (Ra) of Carbon Steel Substrates
| Polishing Condition (SiC Grit Paper) | Surface Roughness (Ra) [nm] |
| #80 | 388.4 |
| #400 | 114.2 |
| #800 | 65.5 |
| #2000 | 28.3 |
This table presents the average surface roughness (Ra) of the carbon steel substrate after polishing with different SiC grit papers, as measured by AFM. Data sourced from Kim et al. (2020). nih.govresearchgate.net
Table 2: AFM Measurement of Surface Roughness (Ra) of Manganese Phosphate Coatings
| Substrate Polishing Condition | Surface Roughness (Ra) of Coating [nm] |
| #80 | 455.7 |
| #400 | 254.8 |
| #800 | 211.6 |
| #2000 | 188.9 |
This table shows the average surface roughness (Ra) of the manganese phosphate coating formed on the correspondingly polished carbon steel substrates. Data sourced from Kim et al. (2020). nih.govresearchgate.net
Electrochemical Research of Manganese Pyrophosphate Materials
Investigation as Cathode Materials for Rechargeable Batteries
The unique crystal structures and the redox activity of manganese make manganese pyrophosphates promising candidates for cathode materials in both lithium-ion and sodium-ion batteries.
Lithium-Ion Battery Cathode Architectures and Mn Redox Couples
Lithium manganese pyrophosphate, Li₂MnP₂O₇, has been a subject of interest for lithium-ion battery cathodes due to its high theoretical capacity, stemming from the possibility of extracting two lithium ions per formula unit. The material typically crystallizes in a monoclinic structure.
A key feature of Li₂MnP₂O₇ is the high redox potential of the Mn²⁺/Mn³⁺ couple, which has been observed at approximately 4.45 V versus Li/Li⁺. This is among the highest reported voltages for this redox couple in any manganese-based cathode material, making it attractive for high-energy-density batteries. However, pristine Li₂MnP₂O₇ often exhibits sluggish kinetics and is nearly electrochemically inactive at room temperature.
To enhance the electrochemical performance, researchers have explored the creation of solid solutions with iron, such as Li₂Mn₁₋yFeᵧP₂O₇. Studies have shown that as the iron content increases, the electrochemical capacity and the intensities of the redox peaks in cyclic voltammograms improve. This enhancement is attributed to higher lithium-ion diffusivity in the iron-containing phases. The three-dimensional tunnel structure of these pyrophosphates is conducive to ion mobility. Furthermore, cyclic voltammetry studies have revealed a second oxidation peak at approximately 5.0–5.3 V, suggesting the possibility of extracting the second lithium ion and achieving capacities exceeding 200 Ah/kg, provided a stable electrolyte can be developed.
Table 1: Electrochemical Properties of Li₂Mn₁₋yFeᵧP₂O₇ Cathode Materials
| Composition (y) | Crystal System | Mn²⁺/Mn³⁺ Redox Potential (V vs. Li/Li⁺) | Fe²⁺/Fe³⁺ Redox Potential (V vs. Li/Li⁺) | Observed Capacity (mAh/g) | Key Findings |
|---|---|---|---|---|---|
| 0 (Li₂MnP₂O₇) | Monoclinic | ~4.45 | - | Low at room temperature | High theoretical potential but poor kinetics. |
| 0.2 | Monoclinic | - | - | Improved capacity over y=0 | Partial Fe substitution enhances electrochemical activity. |
| 0.5 | Monoclinic | - | - | Further improved capacity | Increased Li-ion diffusivity with higher Fe content. |
| 1 (Li₂FeP₂O₇) | Monoclinic | - | ~3.5 | ~113 (theoretical) | Demonstrates good electrochemical performance. |
Sodium-Ion Battery Cathode Material Development and Electrochemical Performance
In the realm of sodium-ion batteries, manganese pyrophosphates, particularly Na₂MnP₂O₇, have shown surprisingly different and promising behavior compared to their lithium counterparts. Unlike the electrochemically inactive Li₂MnP₂O₇ at room temperature, Na₂MnP₂O₇ exhibits significant electrochemical activity. qu.edu.qa
Na₂MnP₂O₇ typically crystallizes in a triclinic structure. It delivers a reversible capacity of approximately 90 mAh/g, operating at a potential of about 3.8 V versus Na/Na⁺. qu.edu.qa Furthermore, it demonstrates excellent cycling stability, with around 96% capacity retention after 30 cycles, and good rate capability. qu.edu.qa A new polymorph, β-Na₂MnP₂O₇, has also been synthesized and found to be electrochemically active, delivering a discharge capacity approaching 80 mAh/g with a Mn³⁺/Mn²⁺ redox potential around 3.6 V. rsc.org
The substitution of manganese with iron in the sodium system, Na₂Fe₁₋ₓMnₓP₂O₇, has also been investigated. It was found that the electrochemical properties are significantly influenced by the Fe/Mn ratio, with some compositions showing promising reversible capacities. scispace.com
Table 2: Electrochemical Performance of Na₂MnP₂O₇ Cathode Material
| Property | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | qu.edu.qa |
| Operating Voltage (vs. Na/Na⁺) | ~3.8 V | qu.edu.qa |
| Reversible Capacity | ~90 mAh/g | qu.edu.qa |
| Capacity Retention | 96% after 30 cycles | qu.edu.qa |
| Rate Capability | 70% capacity retention from 0.05C to 1C | qu.edu.qa |
Mechanistic Studies of Ion Intercalation and De-intercalation Processes
The stark difference in the electrochemical behavior of Li₂MnP₂O₇ and Na₂MnP₂O₇ has prompted detailed mechanistic studies. The enhanced kinetics in Na₂MnP₂O₇ are attributed to its crystal structure's ability to accommodate the Jahn-Teller distortion of Mn³⁺ ions more effectively. qu.edu.qanih.gov
First-principles calculations have revealed that the triclinic structure of Na₂MnP₂O₇, with its corner-sharing geometry, allows for a more flexible local accommodation of this distortion. qu.edu.qanih.gov In contrast, the edge-sharing geometry in the monoclinic Li₂MnP₂O₇ leads to the breaking and forming of multiple bonds during charging, resulting in significant atomic rearrangements and sluggish kinetics. qu.edu.qanih.gov
Atomistic simulations suggest that Na₂MnP₂O₇ supports three-dimensional (3D) sodium-ion diffusion with low activation energies for long-range migration. bath.ac.ukrsc.org This 3D diffusion pathway is less likely to be impeded by defects like antisite defects (where Na⁺ and Mn²⁺ ions exchange positions), which contributes to its good rate performance. bath.ac.ukrsc.org
Influence of Crystal Structure and Composition on Electrochemical Behavior
The crystal structure and composition of manganese pyrophosphates are critical determinants of their electrochemical properties. The difference between the monoclinic Li₂MnP₂O₇ and the triclinic Na₂MnP₂O₇ is a prime example of structural influence. The corner-sharing polyhedral arrangement in the triclinic structure of Na₂MnP₂O₇ is more conducive to accommodating the structural changes that occur during sodium ion intercalation and de-intercalation, particularly the Jahn-Teller distortion of Mn³⁺, leading to better electrochemical performance. qu.edu.qanih.gov
Electrocatalytic Applications
Beyond their use in batteries, this compound materials are also being explored for their electrocatalytic properties, particularly in water oxidation.
Water Oxidation Electrocatalysis: Mechanism and Active Site Identification
Manganese-based materials are of great interest for water oxidation catalysis, inspired by the Mn₄CaO₅ cluster in Photosystem II of natural photosynthesis. Research on manganese phosphates for electrocatalytic water oxidation has provided insights into the reaction mechanism and the nature of the active sites.
Studies have identified the Mn(III) species as a crucial catalytic intermediate in the oxygen evolution reaction (OER). rsc.org The catalytic cycle is believed to involve the formation of high-valent manganese-oxo species, with Mn(V)=O being proposed as the key species responsible for O-O bond formation. nih.govresearchgate.net
Oxygen Evolution Reaction (OER) Kinetics and Catalytic Performance
The electrochemical performance of this compound materials in catalyzing the oxygen evolution reaction (OER) has been a subject of significant research. Studies have demonstrated that these materials can effectively facilitate the OER, a critical process in water splitting for hydrogen production. The catalytic activity is influenced by factors such as the material's crystallinity, the oxidation state of manganese, and the presence of coordinated water molecules.
Calcium-manganese pyrophosphate has been identified as a competent electrocatalyst for the OER under neutral pH conditions, demonstrating a notably small overpotential of less than 100 mV nih.gov. The crystalline form of this compound, specifically Mn₂P₂O₇·3H₂O, has been shown to possess superior OER activity when compared to its amorphous counterpart evitachem.com. The presence of multiple coordinated water molecules within the structure of this compound is also considered a key factor in its electrocatalytic efficacy for water oxidation researchgate.net.
Investigations into lithium this compound (Li₂₋ₓMnP₂O₇) have revealed a direct correlation between the manganese oxidation state and catalytic performance. As the average oxidation state of manganese increases from +2 to +3, a corresponding enhancement in water oxidation catalysis is observed acs.org. This suggests that the Mn³⁺ state plays a crucial role in the OER activity of these materials acs.org.
While detailed kinetic parameters are not always extensively reported, some studies provide insights into the performance metrics of this compound-based catalysts. For example, a composite of this compound and graphene nanostrips (Mn₂P₂O₇-GNS) exhibited OER activity, requiring a potential of 1.47 V (vs. RHE) to achieve a current density of 10 mA/cm² in an alkaline medium researchgate.net.
Below is an interactive data table summarizing the reported OER performance of various this compound materials.
| Material | Electrolyte pH | Overpotential (η) at 10 mA/cm² | Potential vs. RHE at 10 mA/cm² | Reference |
| Calcium-manganese pyrophosphate | Neutral | < 100 mV | Not Specified | nih.gov |
| Mn₂P₂O₇-GNS composite | Alkaline | Not Specified | 1.47 V | researchgate.net |
Design Principles for Enhanced Electrocatalytic Activity
The rational design of this compound materials is crucial for augmenting their electrocatalytic activity towards the Oxygen Evolution Reaction (OER). Research has identified several key principles that can guide the synthesis and modification of these catalysts for improved performance. These principles primarily revolve around the control of crystallinity, manipulation of the manganese oxidation state, and the engineering of the material's structure to facilitate the catalytic process.
Crystallinity and Morphology: The degree of crystallinity has been shown to be a significant factor influencing OER activity. Crystalline hydrated this compound (Mn₂P₂O₇·3H₂O) exhibits superior performance compared to its amorphous form, indicating that a well-defined crystal structure is beneficial for catalysis evitachem.com. The synthesis method plays a critical role in determining the material's physical properties. Techniques such as hydrothermal synthesis, solid-state reactions, and wet co-precipitation are employed to produce this compound with desired characteristics evitachem.com. Furthermore, methods to control the particle size and morphology of this compound have been developed to enhance its electrochemical performance, as smaller particle sizes can provide a larger surface area for the reaction google.com.
Manganese Oxidation State: The oxidation state of manganese is a pivotal parameter in the design of active this compound electrocatalysts. Studies on lithium this compound (Li₂₋ₓMnP₂O₇) have demonstrated that increasing the average oxidation state of manganese from +2 to +3 enhances the catalytic activity for water oxidation acs.org. This suggests that tuning the synthesis and post-synthesis treatments to favor the Mn³⁺ state can be an effective strategy for improving OER performance acs.org. The ability of the pyrophosphate framework to stabilize mixed oxidation states (Mn²⁺/Mn³⁺) under electrochemical conditions is a key advantage for its application in redox catalysis evitachem.com.
Catalytic and Redox Mechanism Investigations
Mechanistic Elucidation of Redox Reactions
The electron transfer pathways in pyrophosphate-complexed manganese systems are central to their catalytic and redox activities. The pyrophosphate ligand stabilizes Mn(III), allowing it to engage in single-electron transfer reactions that are crucial for processes like radical generation. mdpi.comresearchgate.net
In the activation of bisulfite, the primary electron transfer event is the reduction of Mn(III) to Mn(II). mdpi.com
Mn(III)-PP + HSO₃⁻ → Mn(II)-PP + HSO₃•
This step is followed by a cascade of reactions involving dissolved oxygen to produce sulfate (B86663) radicals. mdpi.com The Mn(II) complex is the final state of the manganese in this specific process.
In other contexts, manganese can cycle between different oxidation states. For instance, the formation of soluble Mn(III)-pyrophosphate can occur via the comproportionation of Mn(IV) (from MnO₂) and Mn(II) in the presence of pyrophosphate. acs.org This reaction involves the transfer of an electron from Mn(II) to Mn(IV) to form two Mn(III) ions, a process facilitated by the pyrophosphate ligand which complexes the resulting Mn(III).
The reactivity of manganese pyrophosphate complexes is profoundly influenced by both the coordination environment of the manganese ion and the solution pH. mdpi.comcaltech.edu These factors directly affect the redox potential of the Mn(III)/Mn(II) couple and the kinetics of the reactions in which the complex participates.
Influence of Ligand Coordination: The molar ratio of pyrophosphate (PP) to Mn(III) is a critical factor. While pyrophosphate is necessary to stabilize Mn(III) in solution, an excessive concentration of the ligand can decrease the reactivity of the Mn(III) complex. mdpi.com Studies on the degradation of carbamazepine (B1668303) in the Mn(III)/HSO₃⁻ system showed that increasing the PP:Mn(III) ratio led to a decrease in pollutant removal efficiency. mdpi.com This suggests that while the ligand prevents the disproportionation of Mn(III), it also shields the metal center, making it less accessible for reaction with the reductant (bisulfite). mdpi.com Therefore, a lower dosage of pyrophosphate, sufficient to maintain the stability of Mn(III), favors higher reactivity. mdpi.com
Table 2: Factors Inhibiting Pollutant Removal by Mn(III)-Pyrophosphate System
| Factor | Observation | Implication on Reactivity | Source |
|---|---|---|---|
| Increasing pH | Depressed the removal of pollutants. | Decreased reactivity of Mn(III) towards HSO₃⁻. | mdpi.com |
| Increasing PP:Mn(III) Ratio | Depressed the removal of pollutants. | Decreased reactivity of Mn(III) towards HSO₃⁻. | mdpi.com |
PP = Pyrophosphate
Formation and Stabilization of Transient Manganese Oxidation States
The catalytic and redox capabilities of this compound are fundamentally linked to the ability of the manganese ion to cycle through multiple oxidation states, primarily Mn(II), Mn(III), and Mn(IV). The pyrophosphate ligand plays a critical role in this process, not as a redox-active component itself, but as a chelating agent that stabilizes these otherwise transient and often unstable manganese species. Research into these mechanisms has elucidated how different oxidation states are formed and kinetically stabilized, allowing them to participate as intermediates in catalytic cycles.
Formation of Mn(III) Intermediates
The Mn(III) oxidation state is a pivotal intermediate in many redox reactions catalyzed by manganese. In the presence of pyrophosphate, soluble and relatively stable Mn(III) species can be generated through several pathways. One significant mechanism is the conproportionation reaction between Mn(II) and Mn(IV). Studies have shown that in the presence of excess pyrophosphate, Mn(II) can react with various forms of manganese dioxide (MnO₂), which contains Mn(IV), to produce a soluble Mn(III)-pyrophosphate complex researchgate.netnih.gov. This reaction is influenced by factors such as pH and the crystalline form of the MnO₂, with colloidal MnO₂ showing higher reactivity than mineral forms nih.gov.
The formation of Mn(III) can also be induced from MnO₂ minerals alone in the presence of excess pyrophosphate, which chelates and stabilizes the Mn(III) as it is formed nih.gov. Furthermore, in electrocatalytic systems such as water oxidation, Mn(III) intermediates are formed by the direct oxidation of Mn(II) centers at the catalyst surface semanticscholar.org. The presence of pyrophosphate in the solution can trap and identify this transient Mn(III) species semanticscholar.org.
Stabilization by Pyrophosphate Chelation
Pyrophosphate is an effective chelating ligand for Mn(III), forming stable, soluble complexes researchgate.netresearchgate.net. This stabilization is crucial because uncomplexed aqueous Mn(III) is highly unstable and readily undergoes disproportionation into Mn(II) and MnO₂. The kinetic stabilization afforded by pyrophosphate is dependent on the molar ratio of pyrophosphate to manganese and the pH of the solution mdpi.com.
Research has demonstrated that Mn(III)-pyrophosphate complexes are most stable at circumneutral pH researchgate.netnih.gov. At acidic or basic pH values, they are more prone to disproportionation researchgate.netnih.gov. While increasing the concentration of pyrophosphate enhances the stability of Mn(III), it can also negatively influence the reactivity of the complex in certain catalytic processes mdpi.com. This highlights a delicate balance between the stability of the intermediate and its catalytic activity. The stability provided by the pyrophosphate ligand prolongs the lifetime of the Mn(III) intermediate, allowing it to participate in subsequent reaction steps researchgate.net.
Evidence for Higher Oxidation States (Mn(IV))
Beyond the crucial Mn(III) intermediate, evidence points to the formation of transient Mn(IV) and potentially higher oxidation states during strong oxidative catalysis. In studies of electrocatalytic water oxidation using manganese phosphate (B84403) assemblies, spectroscopic techniques have been employed to observe the formation of these high-valent species. As the applied potential is increased, changes in the UV-visible spectra are observed, which are attributed to the d-d transitions of Mn(IV) or species with even higher manganese valence states semanticscholar.org. The ability to control the average oxidation state of manganese in pyrophosphate-based materials has been shown to directly correlate with catalytic performance, with higher average oxidation states leading to enhanced activity in water oxidation acs.org.
The formation and stabilization of these various transient oxidation states are central to the mechanism of this compound in catalysis. The pyrophosphate framework allows for the controlled generation of reactive Mn(III) and Mn(IV) intermediates, which are essential for the catalytic turnover.
Research Findings on Transient Species
Detailed investigations have provided specific data on the conditions of formation and the spectroscopic identification of these transient manganese states.
Table 1: Conditions Influencing the Formation and Stability of Mn(III)-Pyrophosphate
| Parameter | Observation | Reference |
| Formation Pathway | Conproportionation of Mn(II) and Mn(IV) (from MnO₂) in the presence of pyrophosphate. | researchgate.netnih.gov |
| pH | Complexes are most stable at circumneutral pH; prone to disproportionation at acidic or basic pH. | researchgate.netnih.gov |
| Pyrophosphate:Mn Ratio | Increased pyrophosphate concentration enhances Mn(III) stability but can decrease its reactivity. | mdpi.com |
| Precursor Reactivity | Colloidal MnO₂ shows higher reactivity than crystalline forms in the conproportionation reaction. | nih.gov |
Table 2: Spectroscopic Identification of Transient Manganese Species in Pyrophosphate Systems
| Manganese Species | Spectroscopic Technique | Characteristic Signature | Reference |
| Mn(III)-Pyrophosphate Complex | UV-vis Spectroscopy | Ligand-to-metal charge transfer (LMCT) absorption at 258 nm. | semanticscholar.org |
| Mn(III) Intermediate | In situ UV-vis Spectroscopy | LMCT absorption between O²⁻ and Mn³⁺ at approximately 390 nm. | semanticscholar.org |
| Mn(IV) or Higher States | In situ UV-vis Spectroscopy | Broad peak from d-d transitions appearing around 590 nm at higher potentials. | semanticscholar.org |
Thermal Behavior and Kinetic Studies
Thermal Decomposition Pathways and Product Characterization
The formation of manganese pyrophosphate often proceeds through the thermal decomposition of precursor compounds, such as manganese phosphate (B84403) hydrates. The heating process initiates a series of reactions, including dehydration and structural rearrangements, culminating in the formation of the stable pyrophosphate structure.
The thermal treatment of hydrated manganese compounds is typically initiated by dehydration. For instance, the decomposition of manganese(III) phosphate monohydrate involves the loss of its water of crystallization. This process is often accompanied by a reduction of the manganese ion (Mn³⁺ to Mn²⁺) and a significant structural transformation. oup.com
This compound itself can exist in different polymorphic forms, notably the α-(low temperature) and β-(high temperature) phases. rsc.orgrsc.org The transition between these phases is temperature-dependent. rsc.org Studies on mixed pyrophosphates, such as (Mg₁₋ₓMnₓ)₂P₂O₇, show that substituting magnesium with manganese can stabilize the high-temperature β-phase even at room temperature when the manganese concentration is sufficiently high (x = 0.2–1.0). rsc.orgrsc.org Pure this compound is reported to have a structure isostructural with the high-temperature β-form. rsc.org
The thermal decomposition of various manganese phosphate precursors consistently yields manganese(II) pyrophosphate (Mn₂P₂O₇) as the final, thermally stable product.
From Manganese(III) Phosphate Monohydrate: The decomposition begins around 200°C, involving dehydration and the reduction of Mn(III). The process is complete by 500°C, at which point the material has fully transformed into manganese(II) pyrophosphate. oup.com X-ray diffraction patterns of samples heated to 520°C confirm the final product to be Mn₂P₂O₇. oup.com
From Ammonium (B1175870) Manganese Phosphate Monohydrate (NH₄MnPO₄·H₂O): This compound undergoes a three-step decomposition involving deamination, dehydration, and polycondensation. The final product characterized by X-ray diffraction is Mn₂P₂O₇. researchgate.net
From Manganese Dihydrogenphosphate Dihydrate (Mn(H₂PO₄)₂·2H₂O): This precursor decomposes in two distinct steps, ultimately forming manganese tetrametaphosphate (Mn₂P₄O₁₂), as confirmed by X-ray powder diffraction and FT-IR spectroscopy. acs.orgresearchgate.netcapes.gov.br
The intermediate products depend on the starting material. For manganese(III) phosphate monohydrate, an intermediate phase is observed around 400°C where the reduction of Mn(III) has occurred, but dehydration is not yet complete. oup.com
Thermal Stability Analysis and Phase Transitions
Thermal analysis techniques provide quantitative data on the stability and phase transitions of this compound and its precursors.
DTA and TGA are instrumental in identifying the temperatures at which thermal events like dehydration and decomposition occur. uni-siegen.deabo.fidu.ac.inslideshare.net For the decomposition of manganese(III) phosphate monohydrate to manganese(II) pyrophosphate, TGA and DTA analyses reveal a multi-step process. The initial weight loss corresponding to dehydration begins at approximately 200°C and is largely complete by 500°C, which marks the formation of stable Mn₂P₂O₇. oup.com
The thermal decomposition of manganese dihydrogenphosphate dihydrate (Mn(H₂PO₄)₂·2H₂O) also shows distinct stages. The first stage involves dehydration, followed by a second decomposition step at a higher temperature, leading to the final product. acs.orgresearchgate.netcapes.gov.br
| Precursor Compound | Thermal Event | Temperature Range (°C) | Technique | Final Product |
|---|---|---|---|---|
| Manganese(III) Phosphate Monohydrate | Dehydration and Reduction | 200 - 500 | TGA/DTA | Mn₂P₂O₇ |
| Ammonium Manganese Phosphate Monohydrate | Deammination, Dehydration, Polycondensation | Not specified | TGA/DTA | Mn₂P₂O₇ |
| Manganese Dihydrogenphosphate Dihydrate | Dehydration & Decomposition (2 steps) | Not specified | TGA/DTA | Mn₂P₄O₁₂ |
Isoconversional kinetic analysis is used to determine the activation energy (Ea) of thermal decomposition processes without assuming a particular reaction model. uky.edu Methods such as those developed by Ozawa, Kissinger, and Flynn-Wall have been applied to the decomposition of manganese phosphate precursors.
For the decomposition of manganese dihydrogenphosphate dihydrate (Mn(H₂PO₄)₂·2H₂O), the activation energies for the two main steps (dehydration and decomposition) have been calculated using these methods. acs.orgresearchgate.net Similarly, the activation energy for the reduction process occurring during the decomposition of manganese(III) phosphate monohydrate has been determined to be 176.8 kJ mol⁻¹. oup.com
| Precursor Compound | Decomposition Step | Activation Energy (Ea) (kJ mol⁻¹) | Kinetic Method |
|---|---|---|---|
| Manganese(III) Phosphate Monohydrate | Reduction of Mn(III) | 176.8 | Not specified |
| Manganese Dihydrogenphosphate Dihydrate | Dehydration (Step 1) | 52.87 - 72.91 | Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose, etc. |
| Decomposition (Step 2) | 156.14 - 174.65 | Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose, etc. |
From the kinetic data obtained via isoconversional methods, it is possible to calculate key thermodynamic activation parameters using the activated complex theory. These parameters include the enthalpy of activation (ΔH∗), Gibbs free energy of activation (ΔG∗), and entropy of activation (ΔS∗). These values provide deeper insight into the transition state of the reaction.
For the thermal decomposition of manganese dihydrogenphosphate dihydrate, the thermodynamic functions have been calculated for both the dehydration and decomposition stages. acs.orgresearchgate.net The positive values for ΔH∗ and ΔG∗ indicate that both processes are endothermic and nonspontaneous, requiring heat input to proceed. acs.orgresearchgate.netcapes.gov.br
| Precursor Compound | Decomposition Step | ΔH∗ (kJ mol⁻¹) | ΔG∗ (kJ mol⁻¹) | ΔS∗ (J mol⁻¹ K⁻¹) |
|---|---|---|---|---|
| Manganese Dihydrogenphosphate Dihydrate | Dehydration (Step 1) | 67.58 ± 0.25 | 180.77 ± 5.30 | -176.65 ± 0.41 |
| Decomposition (Step 2) | 166.70 ± 0.09 | 285.51 ± 1.29 | -124.29 ± 0.09 |
Magnetic Phenomena and Electronic Structure Investigations
Magnetic Ordering and Spin Configurations in Manganese Pyrophosphate
Antiferromagnetic Interactions and Transition Temperatures
This compound (Mn₂P₂O₇) exhibits paramagnetic behavior at room temperature, transitioning to an antiferromagnetically ordered state at low temperatures. This transition is driven by superexchange interactions between the magnetic Mn²⁺ ions, mediated by the oxygen atoms of the pyrophosphate groups. Magnetic susceptibility measurements confirm the presence of these dominant antiferromagnetic interactions between the spin carriers. researchgate.netcmu.edu
The transition from a paramagnetic to an antiferromagnetic state occurs at a specific Néel temperature (Tɴ). For Mn₂P₂O₇, this critical temperature has been determined to be approximately 14 K. Below this temperature, the magnetic moments of the Mn²⁺ ions align in an ordered, antiparallel fashion. Analysis of magnetic data has allowed for the calculation of the exchange parameter (J/k), which quantifies the strength of the interaction between the S = 5/2 spins of the Mn²⁺ ions. researchgate.net
| Parameter | Value | Description |
|---|---|---|
| Néel Temperature (Tɴ) | ~14 K | The critical temperature below which the compound enters an antiferromagnetic state. |
| Magnetic Behavior Above Tɴ | Paramagnetic | Magnetic moments are randomly oriented. |
| Dominant Interaction | Antiferromagnetic | Neighboring magnetic moments tend to align in opposite directions. |
| Exchange Parameter (J/k) | -0.75 K | Indicates the strength and nature (negative sign for antiferromagnetic) of the magnetic exchange interaction. researchgate.net |
Determination of Magnetic Structures via Neutron Diffraction
The precise arrangement of atomic magnetic moments in the ordered state of this compound has been elucidated using neutron diffraction techniques. cmu.educdnsciencepub.com This method is uniquely sensitive to the magnetic moments of atoms and allows for the determination of the magnetic unit cell.
Studies performed on powdered samples of Mn₂P₂O₇ at temperatures below the Néel temperature (specifically at 4 K) have revealed a complex and ordered magnetic structure. cdnsciencepub.com The investigation showed that the magnetic moments (spins) of the Mn²⁺ ions are arranged in sheets. Within each sheet, the spins are aligned ferromagnetically, meaning they all point in the same direction. However, the net magnetic moment of each sheet is aligned antiferromagnetically with respect to its neighboring sheets. cdnsciencepub.com This arrangement results in a cancellation of the net magnetic moment over the entire crystal, which is characteristic of an antiferromagnetic material.
| Structural Feature | Description | Reference |
|---|---|---|
| Experimental Technique | Neutron diffraction on a powder specimen | cdnsciencepub.com |
| Temperature of Measurement | 4 K (Below Tɴ) | cdnsciencepub.com |
| Intra-sheet Spin Alignment | Ferromagnetic (spins are parallel) | cdnsciencepub.com |
| Inter-sheet Spin Alignment | Antiferromagnetic (moments of adjacent sheets are antiparallel) | cdnsciencepub.com |
| Overall Magnetic Order | Antiferromagnetic | cdnsciencepub.com |
Electronic Structure Analysis via Theoretical and Experimental Methods
Correlation of Electronic Structure with Magnetic Properties
The magnetic properties of this compound are a direct consequence of the electronic structure of its constituent manganese ions. In Mn₂P₂O₇, manganese exists in the +2 oxidation state (Mn²⁺). Spectroscopic analysis confirms the octahedral coordination environment of the Mn²⁺ ions within the crystal lattice. researchgate.net
A Mn²⁺ ion has an electronic configuration of [Ar] 3d⁵. In an octahedral crystal field, these five d-electrons occupy the orbitals individually with parallel spins to maximize the total spin, resulting in a high-spin S = 5/2 state. The presence of these five unpaired electrons is the fundamental origin of the compound's strong paramagnetic response at high temperatures and its ability to sustain magnetic order at low temperatures.
The antiferromagnetic coupling arises not from direct interaction between Mn²⁺ ions, but through a superexchange mechanism. The P₂O₇⁴⁻ anions provide a pathway for this interaction, where the magnetic influence is transmitted from one Mn²⁺ ion to another through the intervening oxygen and phosphorus atoms. The specific geometry of the Mn-O-P-O-Mn linkages dictates the nature and strength of this magnetic coupling, leading to the observed antiferromagnetic ground state.
Investigation of Jahn-Teller Effects in Mn(III) Systems
While Mn₂P₂O₇ contains Mn(II), the Jahn-Teller effect is a crucial phenomenon in related manganese phosphate (B84403) systems containing manganese in the +3 oxidation state (Mn³⁺). The Mn³⁺ ion has a high-spin d⁴ electronic configuration (t₂g³ eg¹) in an octahedral environment. The single electron in the degenerate eg set of orbitals (d₂₂ and dₓ₂₋y₂) results in an electronically unstable state.
To achieve a lower energy state, the MnO₆ octahedron undergoes a geometric distortion, which removes the electronic degeneracy. This is known as the Jahn-Teller effect. researchgate.netnih.gov This distortion typically manifests as an elongation or compression along one of the octahedral axes. For instance, an elongation of the two axial Mn-O bonds lifts the degeneracy of the eg orbitals, lowering the energy of the d₂₂ orbital occupied by the single electron. researchgate.net
This effect has been observed in Mn(III)-containing pyrophosphates, such as the pigment "manganese violet" (NH₄MnP₂O₇). Neutron diffraction studies of this compound revealed a highly distorted MnO₆ coordination sphere, described as a [2 + 2 + 2] distortion, which is directly attributed to the Jahn-Teller effect. Similarly, in the mixed-phosphate material Na₄Mn₃(PO₄)₂(P₂O₇), the structural changes induced by the Jahn-Teller distortion of the Mn³⁺ ions play a significant role in its electrochemical properties. rsc.orgresearchgate.net The Jahn-Teller distortion, therefore, is a key factor linking the electronic structure to the physical and structural properties in Mn(III) phosphate and pyrophosphate systems.
Bioinorganic and Environmental Research Pathways
Fundamental Roles in Biological Processes
Manganese (Mn) is an essential trace element vital for various biological functions, participating in the metabolism of amino acids, carbohydrates, and cholesterol. Its ability to exist in multiple oxidation states, primarily Mn(II) and Mn(III), allows it to play crucial roles as a cofactor in a variety of enzymatic reactions. Pyrophosphate (P₂O₇⁴⁻), a molecule central to energy metabolism, readily complexes with manganese, and this interaction is significant in several biochemical pathways.
The formation and interaction of manganese pyrophosphate complexes are integral to the function of several enzymes.
Inorganic Pyrophosphatases: These enzymes are fundamental to phosphorus metabolism, catalyzing the hydrolysis of inorganic pyrophosphate (PPi) into two phosphate (B84403) ions. This reaction is highly exergonic and drives many biosynthetic reactions. Many inorganic pyrophosphatases are manganese-dependent. For instance, the enzyme from Bacillus subtilis requires specific activation by Mn(II) ions to become catalytically active. nih.gov Structural studies of yeast inorganic pyrophosphatase reveal that three divalent metal ions, typically Mn(II) or Mg(II), are required at the active site for catalysis. nih.govnih.gov The manganese ions are involved in binding the pyrophosphate substrate and activating a water molecule to serve as the nucleophile for hydrolysis. nih.gov
Manganese Peroxidase (MnP): This enzyme, secreted by white-rot fungi, plays a key role in the degradation of lignin (B12514952). MnP catalyzes the oxidation of Mn(II) to Mn(III) using hydrogen peroxide. wikipedia.org The resulting Mn(III) is a powerful oxidant. Pyrophosphate can act as a chelating agent to stabilize the Mn(III) produced by the enzyme. dss.go.th This stabilized Mn(III)-pyrophosphate complex can then diffuse from the enzyme's active site to oxidize the lignin polymer.
The cycling between Mn(II) and Mn(III) is a cornerstone of manganese's biological activity, and pyrophosphate is often involved in these redox processes.
Manganese Oxidation: As mentioned, manganese peroxidase oxidizes Mn(II) to Mn(III). This process is crucial for lignin degradation. The enzyme's active site contains a heme cofactor and binding sites for two Mn(II) ions. wikipedia.org Pyrophosphate is not directly involved in the enzymatic oxidation step but plays a vital role in stabilizing the Mn(III) product, preventing its disproportionation back to Mn(II) and Mn(IV) oxides and allowing it to act as a diffusible oxidant. dss.go.th
Manganese Reduction: Dissolved Mn(III), stabilized by ligands like pyrophosphate, is a significant environmental oxidant and can serve as a terminal electron acceptor for microbial respiration. Studies have shown that certain bacteria, such as Shewanella species, can couple the oxidation of organic compounds like acetate (B1210297) to the reduction of Mn(III)-pyrophosphate complexes to Mn(II). nih.gov This process is a form of anaerobic respiration and highlights a key role for Mn(III)-pyrophosphate in microbial metabolism in environments where manganese redox cycling occurs. nih.govfrontiersin.org
Manganese ions, often in the presence of phosphate-containing molecules, interact with a variety of essential biomolecules, influencing their structure and function.
Proteins: Manganese can directly bind to proteins, altering their stability and function. For example, exposure of neuronal cells to manganese can lead to an upregulation and increased stability of the cellular prion protein (PrPC). nih.gov Studies showed that manganese treatment increased the half-life of PrPC from 13 hours to 21 hours, suggesting that manganese binding enhances the protein's stability. nih.gov
Deoxyribonucleic Acid (DNA): As a divalent cation, Mn(II) can interact with the negatively charged phosphate backbone of DNA. nih.govrsc.org Crystallographic studies have shown that Mn(II) can bind directly to the phosphate groups or indirectly through water molecules. researchgate.net This interaction can influence DNA structure, with studies observing a conformational transition towards the C-form of DNA in the presence of manganese ions. nih.gov While essential for the function of many DNA polymerases, in most cases, Mn(II) as a cofactor can decrease the fidelity of DNA synthesis compared to magnesium. mdpi.com
Environmental Geochemistry and Redox Cycling
In the environment, the interplay between manganese and pyrophosphate significantly influences the metal's speciation, solubility, and role in biogeochemical cycles, particularly in aquatic systems.
Mn(III) is a potent oxidant but is highly unstable in solution, tending to disproportionate into Mn(II) and solid Mn(IV) oxides. However, the presence of strong complexing ligands like pyrophosphate can stabilize Mn(III), leading to the formation of soluble Mn(III)-pyrophosphate complexes. acs.orgnih.gov
Research has demonstrated that pyrophosphate can induce the generation of soluble Mn(III) from various manganese oxides (e.g., δ-MnO₂) and through the conproportionation of Mn(II) with Mn(IV) oxides. researchgate.net This reaction is influenced by both the dosage of pyrophosphate and the pH of the system, with the rate of Mn(III)-PP formation increasing with higher pyrophosphate concentrations and lower pH. These Mn(III)-pyrophosphate complexes are thermodynamically stable at circumneutral pH (pH 6-8.3) but are prone to disproportionation at more acidic or alkaline pH values. acs.orgacs.org The stability of these complexes allows for the persistence of a soluble, highly reactive form of manganese in aquatic environments.
| Factor | Influence on Mn(III)-PP Generation | Reference |
|---|---|---|
| Pyrophosphate Concentration | Increased concentration promotes the formation of soluble Mn(III)-PP complexes. | |
| pH | Generation rate increases with decreasing pH. Complexes are most stable at circumneutral pH (6.0-8.3). | acs.org |
| Manganese Oxide Phase | Colloidal MnO₂ shows higher reactivity toward Mn(II) in the presence of pyrophosphate compared to crystalline minerals. |
The formation of stable, soluble Mn(III)-pyrophosphate complexes is critical for the biogeochemical cycling of manganese. Manganese cycles through various oxidation states, primarily driven by microbial activity. nih.gov
The stabilization of Mn(III) by pyrophosphate enhances the bioavailability of this transient oxidation state. Soluble Mn(III)-pyrophosphate complexes can be transported over distances in aquatic systems, acting as mobile oxidants. nih.gov They can participate in the oxidation of organic matter and various inorganic compounds. frontiersin.org Furthermore, as established, these complexes can serve as electron acceptors for anaerobic microbial respiration, directly linking the geochemical cycling of manganese to microbial metabolism and the carbon cycle. nih.gov The ability of pyrophosphate to facilitate the dissolution of Mn(IV) oxides via conproportionation with Mn(II) also remobilizes manganese from solid phases, making it available for further biological or chemical redox transformations. researchgate.net Thus, pyrophosphate acts as a key ligand that modulates the redox chemistry and environmental fate of manganese.
| Process | Role of Mn(III)-Pyrophosphate | Reference |
|---|---|---|
| Manganese Transport | Forms stable, soluble complexes, increasing the mobility of Mn(III) in aquatic environments. | nih.gov |
| Redox Reactions | Acts as a potent, diffusible oxidant for organic and inorganic compounds. | frontiersin.org |
| Microbial Respiration | Serves as a terminal electron acceptor for anaerobic microorganisms. | nih.gov |
| Mineral Dissolution | Promotes the dissolution of Mn(IV) oxides through conproportionation with Mn(II). | researchgate.net |
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a cornerstone of computational materials science, enabling the accurate calculation of the electronic and geometric structures of crystalline solids like manganese pyrophosphate.
Table 1: Overview of DFT Applications for Pyrophosphate Analysis
| Computational Method | Investigated Properties | Key Findings |
| First-Principles DFT | Electronic structure, interatomic bonding, charge distribution, optical and mechanical properties. | Revealed semiconducting or metallic nature; identified P-O and H-O as the most common bonds. mdpi.com |
| DFT + Hubbard U (DFT+U) | Correction for strong correlation effects in transition metal d-orbitals. | Provides a more accurate description of electronic and magnetic properties of manganese oxides. researchgate.net |
| Hybrid Functionals (e.g., PBE0) | Ground state properties, band gap, magnetic moment, lattice parameters. | Accurately predicts structural, electronic, and magnetic properties without adjustable parameters. researchgate.net |
Prediction of Material Stability and Reactivity
DFT calculations are instrumental in predicting the stability and reactivity of this compound systems. In aqueous environments, pyrophosphate can act as a ligand, forming stable complexes with Mn(III). acs.org Thermodynamic calculations based on DFT principles can adequately predict the stability regime of these Mn(III)-pyrophosphate complexes, which are notably stable at circumneutral pH but are prone to disproportionation at acidic or basic pH values. acs.org This disproportionation reaction produces insoluble manganese oxides and aqueous Mn(II). acs.org
The reactivity of manganese complexes can be assessed through DFT by exploring their interactions with other molecules. chemrxiv.org For instance, DFT studies on various manganese precursors are used to understand their reactivity towards co-reactants like oxygen and water, which is crucial for developing chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. chemrxiv.orgchemrxiv.org Global chemical reactivity descriptors derived from DFT, such as chemical hardness (η) and electrophilicity (ω), help in predicting the stability of complex formation. mdpi.com A higher chemical hardness and lower electrophilicity generally indicate a more stable and less reactive complex. mdpi.com
A significant application of DFT is the elucidation of complex reaction mechanisms and the calculation of associated energy barriers. By mapping the potential energy surface of a reaction, researchers can identify transition states and determine the activation energy (Ea), which governs the reaction rate. mdpi.com For example, DFT has been used to explore the mechanism of manganese porphyrin-catalyzed reactions, revealing that the process occurs through a diradical intermediate complex. rsc.org The calculations can also explain product selectivity by comparing the energy barriers of competing reaction pathways. rsc.org
While specific DFT studies on the reaction mechanisms of solid-state this compound are not extensively detailed in the provided sources, the methodology is widely applied to similar materials. For instance, in the catalytic vanadyl pyrophosphate ((VO)₂P₂O₇), DFT has been used to understand how the electronic and magnetic structure influences its catalytic properties. rsc.org Such studies suggest that the bonding patterns within the pyrophosphate structure can facilitate redox processes crucial for catalysis. rsc.org This approach is transferable to understanding potential catalytic applications of this compound by identifying reaction pathways and calculating the energy barriers for steps such as substrate adsorption, surface reaction, and product desorption. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Ion Diffusion
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, offering insights into dynamic processes like ion diffusion. nih.gov MD simulations integrate Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the system evolves over time. nih.gov
While specific MD studies on this compound (Mn₂P₂O₇) are not prominent in the search results, extensive research on the analogous LiMnPO₄ olivine (B12688019) phosphate (B84403) provides a clear framework for the application of this technique. cardiff.ac.ukresearchgate.net In these materials, MD simulations are used to investigate the diffusion of lithium ions, which is a critical factor for their performance as battery cathodes. researchgate.netrsc.org
Key findings from MD simulations on related manganese phosphate systems include:
Anisotropic Diffusion: Li-ion diffusion is often anisotropic, favoring specific crystallographic channels. In LiMnPO₄, diffusion is primarily one-dimensional along the chemrxiv.org channels. cardiff.ac.uk
Effect of Defects: The presence of defects, such as anti-site defects where Li⁺ and Mn²⁺ exchange positions, can significantly impact ion mobility. While these defects can block primary diffusion channels, they may also open up new, alternative pathways for diffusion between channels. cardiff.ac.ukrsc.org
Calculating Diffusion Coefficients: MD simulations allow for the calculation of key transport properties like the self-diffusion coefficient. For LiMnPO₄, the computed Li-ion self-diffusion coefficient was found to be (1.19 ± 0.05) × 10⁻⁸ cm²/s, which is slower than in LiFePO₄ but faster than some theoretical predictions. cardiff.ac.uk
These simulations provide an atomic-level view of the mechanisms governing ion transport, which is essential for designing materials with enhanced ionic conductivity. nih.gov
Table 2: Li-ion Self-Diffusion Coefficients in Olivine Phosphates from MD Simulations
| Compound | Calculated Self-Diffusion Coefficient (cm²/s) | Experimental Range (cm²/s) | Note |
| LiMnPO₄ | (1.19 ± 0.05) × 10⁻⁸ | 10⁻¹² - 10⁻¹⁰ | MD results can overestimate diffusivity due to methods used to accelerate hopping events. cardiff.ac.uk |
| LiFePO₄ | (3.87 ± 0.19) × 10⁻⁸ | 10⁻¹⁷ - 10⁻¹¹ | The calculated value is faster than for LiMnPO₄, consistent with experimental trends. cardiff.ac.uk |
Quantum Chemical Modeling of Active Sites and Catalytic Cycles
Quantum chemical modeling, particularly using DFT, is essential for understanding the nature of active sites and full catalytic cycles in materials like this compound. nih.gov An active site is the specific region of a material, often a metal center, where a chemical reaction occurs. nih.govmdpi.com The catalytic activity is primarily dictated by the electronic properties of these sites. researchgate.net
In manganese-based materials, the manganese ion itself often serves as the catalytic active site. nih.gov Quantum modeling allows researchers to probe:
The Electronic Structure of the Mn Center: The oxidation state, spin state, and coordination environment of the manganese ion determine its reactivity. DFT calculations can elucidate these properties and how they change during a reaction.
Interaction with Substrates: Models can simulate the adsorption of reactant molecules onto the active site, calculating binding energies and identifying the most favorable adsorption geometries.
Catalytic Mechanism: By calculating the energies of intermediates and transition states, a complete catalytic cycle can be mapped out. This helps in understanding rate-limiting steps and designing more efficient catalysts. For example, in manganese-catalyzed reactions, DFT can distinguish between different potential pathways, such as rebound mechanisms versus ligand exchange, to determine the most favorable route. rsc.org
The design of effective catalysts requires a deep understanding of the active site, the catalytic pathway, and the role of the host material. nih.gov By creating well-defined, spatially isolated active sites within a robust framework, it is possible to develop highly selective single-site heterogeneous catalysts. nih.gov
Development of Computational Models for Complex this compound Systems
Advancing the understanding of this compound requires the development of sophisticated computational models that can capture its behavior in complex environments. unipi.it These models often integrate multiple computational techniques to address different scales of time and length.
The development of such models involves several key aspects:
Multi-scale Modeling: This approach combines highly accurate but computationally expensive quantum mechanics methods (like DFT) for the reactive site with more efficient classical methods (like MD with force fields) for the bulk material and surrounding environment. This allows for the simulation of larger, more realistic systems over longer timescales.
Modeling Environmental Effects: The properties and reactivity of this compound can be significantly influenced by its environment, such as the presence of a solvent or its interface with other materials. Computational models can incorporate these effects to provide more accurate predictions of behavior under real-world conditions. unipi.itunipi.it
High-Throughput Screening: By developing robust and automated computational workflows, it is possible to screen large numbers of potential this compound compositions or structures to identify candidates with desired properties, accelerating the discovery of new materials for applications in catalysis, energy storage, or other fields.
These advanced computational models are crucial for bridging the gap between fundamental understanding at the atomic level and the macroscopic properties and performance of this compound materials in practical applications. unipi.itunipi.it
Q & A
Q. What are the common synthesis methods for manganese pyrophosphate (Mn₂P₂O₇) in laboratory settings?
this compound can be synthesized via the Forced Hydrolysis and Reflux Condensation (FHRC) method , which involves controlled hydrolysis of precursors under reflux conditions to achieve nanoparticle composites (e.g., α-Fe₂O₃/Mn₂P₂O₇) . For analytical preparation, dissolution in nitric acid, hydrochloric acid, perchloric acid, and hydrofluoric acid within a neutral medium containing sodium pyrophosphate is used, followed by potentiometric titration for quantification .
Q. Which characterization techniques are essential for confirming the structure and purity of synthesized this compound?
Key techniques include:
- X-ray Diffraction (XRD) for crystallographic analysis.
- Fourier-Transform Infrared Spectroscopy (FTIR) to identify phosphate bonding.
- Scanning Electron Microscopy (SEM) for morphological evaluation.
- Energy-Dispersive X-ray Spectroscopy (EDAX) for elemental composition.
- Brunauer-Emmett-Teller (BET) analysis for surface area measurement . Cyclic voltammetry (CV) is also employed to study redox behavior in electrochemical applications .
Q. What analytical methods are recommended for quantifying manganese content in pyrophosphate compounds?
Potentiometric titration with potassium permanganate in a pyrophosphate medium is widely used, relying on the reaction: . Gravimetric methods, such as the pyrophosphate method for magnesium oxide , can be adapted for manganese quantification .
Advanced Research Questions
Q. How does the Jahn-Teller distortion in MnO₆ octahedra influence the optical properties of this compound-based pigments?
The α- and β-polymorphs of NH₄MnP₂O₇ exhibit a "[2 + 2 + 2]" distortion in MnO₆ octahedra, driven by the pyrophosphate ligand's "plasticity effect." This distortion alters the crystal field splitting, leading to strong UV-visible absorption bands that define pigment color intensity and hue. The α-polymorph (space group ) shows broader optical absorption compared to β-NH₄MnP₂O₇ due to differences in framework tunnel dimensions .
Q. What electrochemical characterization methods are used to evaluate this compound in sodium-ion battery cathodes?
Cyclic voltammetry (CV) reveals oxidation/reduction peaks (e.g., 3.39/3.26 V and 4.02/3.77 V), indicating multi-step redox processes. Ex-situ XRD tracks phase transformations during cycling, while galvanostatic measurements correlate capacity with structural stability. Theoretical calculations (e.g., DFT) complement experimental data to explain voltage differences (~0.85 V vs. Fe analogues) and capacity retention .
Q. How do polymorphic forms (α vs. β) of NH₄MnP₂O₇ affect their thermal stability and application potential?
The α-polymorph decomposes at lower temperatures (~250°C) compared to the β-form due to differences in ammonium cation mobility within the framework tunnels. In-situ high-temperature XRD and thermogravimetric analysis (TGA-MS) show that β-NH₄MnP₂O₇ retains structural integrity up to ~300°C, making it more suitable for high-temperature pigment applications .
Q. What role does this compound play in the catalytic decomposition of volatile organic compounds like p-xylene?
Mn₂P₂O₇ acts as a support for α-Fe₂O₃ nanoparticles, enhancing photocatalytic activity by improving charge separation and surface area. The composite’s efficiency is evaluated via UV-vis spectroscopy for bandgap analysis and gas chromatography for degradation product quantification .
Q. How can computational models complement experimental data in understanding phase transformations of this compound during electrochemical cycling?
Density Functional Theory (DFT) simulations predict voltage profiles and Mn³⁺/Mn⁴⁺ redox activity, while Rietveld refinement of XRD data validates structural changes. These models explain capacity fading mechanisms, such as Mn dissolution or lattice distortion, guiding material optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
